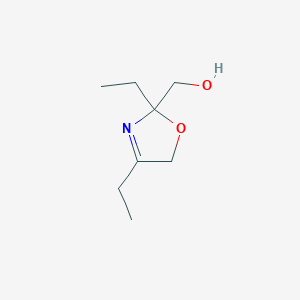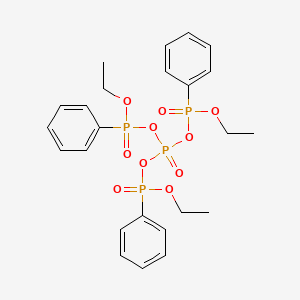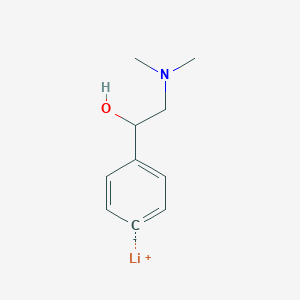
lithium;2-(dimethylamino)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-(dimethylamino)-1-phenylethanol is an organolithium compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique reactivity and has been utilized in various synthetic applications.
Vorbereitungsmethoden
The synthesis of lithium;2-(dimethylamino)-1-phenylethanol typically involves the reaction of 2-(dimethylamino)-1-phenylethanol with an organolithium reagent. One common method is the reaction of 2-(dimethylamino)-1-phenylethanol with butyllithium in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial production methods for organolithium compounds often involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. These methods allow for the large-scale production of organolithium compounds with high purity and consistency .
Analyse Chemischer Reaktionen
Lithium;2-(dimethylamino)-1-phenylethanol undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding ketones or aldehydes.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form alcohols.
Common reagents and conditions used in these reactions include aprotic solvents like THF, low temperatures to control reactivity, and the use of inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include alcohols, ketones, and substituted phenylethanol derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium;2-(dimethylamino)-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in various organic synthesis reactions.
Medicine: Research has explored its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which lithium;2-(dimethylamino)-1-phenylethanol exerts its effects involves the formation of a highly reactive organolithium intermediate. This intermediate can undergo various reactions, including nucleophilic addition to electrophiles, deprotonation of acidic protons, and metalation of organic substrates. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and the nature of the electrophiles or substrates used .
Vergleich Mit ähnlichen Verbindungen
Lithium;2-(dimethylamino)-1-phenylethanol can be compared with other organolithium compounds such as:
Butyllithium: A widely used organolithium reagent known for its strong basicity and nucleophilicity.
Methyllithium: Another common organolithium compound used in organic synthesis.
Phenyllithium: Similar to this compound, phenyllithium is used in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific reactivity and the presence of the dimethylamino group, which can influence its reactivity and selectivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
63296-72-0 |
|---|---|
Molekularformel |
C10H14LiNO |
Molekulargewicht |
171.2 g/mol |
IUPAC-Name |
lithium;2-(dimethylamino)-1-phenylethanol |
InChI |
InChI=1S/C10H14NO.Li/c1-11(2)8-10(12)9-6-4-3-5-7-9;/h4-7,10,12H,8H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
WOZCNAKIFNLSQC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CN(C)CC(C1=CC=[C-]C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
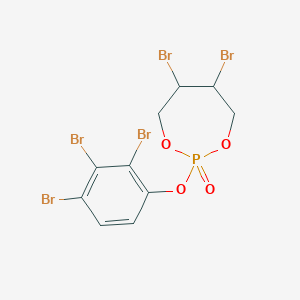

![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)

![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
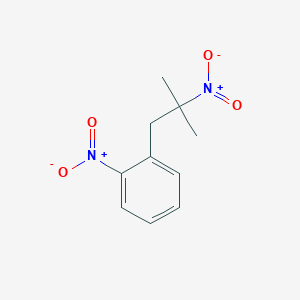
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
